molecular formula C9H8N2O2 B130307 2-cyano-N-(4-hydroxyphenyl)acetamide CAS No. 50982-67-7

2-cyano-N-(4-hydroxyphenyl)acetamide

Cat. No. B130307
CAS RN: 50982-67-7
M. Wt: 176.17 g/mol
InChI Key: QJZGLLNNPVGEBD-UHFFFAOYSA-N
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Description

2-cyano-N-(4-hydroxyphenyl)acetamide, also known as CHA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

2-cyano-N-(4-hydroxyphenyl)acetamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 2-cyano-N-(4-hydroxyphenyl)acetamide as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a key role in a number of cellular processes, including cell growth and differentiation, and has been implicated in the development of a variety of diseases, including cancer. By inhibiting PKC, 2-cyano-N-(4-hydroxyphenyl)acetamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)acetamide as a PKC inhibitor involves the binding of the compound to the enzyme's catalytic domain, thereby preventing its activation and subsequent downstream signaling. This inhibition of PKC activity has been shown to result in a range of cellular effects, including the induction of apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

In addition to its effects on PKC activity, 2-cyano-N-(4-hydroxyphenyl)acetamide has been found to exhibit a range of other biochemical and physiological effects. These include the inhibition of DNA synthesis, the induction of cell cycle arrest, and the modulation of the activity of various signaling pathways. 2-cyano-N-(4-hydroxyphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-cyano-N-(4-hydroxyphenyl)acetamide as a research tool is its selectivity for PKC inhibition, which allows for the specific targeting of this enzyme in cellular and animal models. However, 2-cyano-N-(4-hydroxyphenyl)acetamide has also been found to have limitations as a research tool, including its relatively low potency and poor solubility in aqueous solutions.

Future Directions

Despite these limitations, 2-cyano-N-(4-hydroxyphenyl)acetamide continues to be an area of active research, with a number of future directions for investigation. These include the development of more potent and selective PKC inhibitors based on the structure of 2-cyano-N-(4-hydroxyphenyl)acetamide, the exploration of 2-cyano-N-(4-hydroxyphenyl)acetamide's potential as a therapeutic agent for the treatment of cancer and other diseases, and the investigation of its effects on other signaling pathways and cellular processes. With continued research, it is likely that 2-cyano-N-(4-hydroxyphenyl)acetamide will continue to be a valuable tool for scientists in a wide range of fields.

Synthesis Methods

The synthesis of 2-cyano-N-(4-hydroxyphenyl)acetamide involves the reaction of 4-hydroxybenzamide with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-cyano-N-(4-hydroxyphenyl)acetamide as a white crystalline solid with a melting point of approximately 205-207°C.

properties

IUPAC Name

2-cyano-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZGLLNNPVGEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501056
Record name 2-Cyano-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-hydroxyphenyl)acetamide

CAS RN

50982-67-7
Record name 2-Cyano-N-(4-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50982-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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